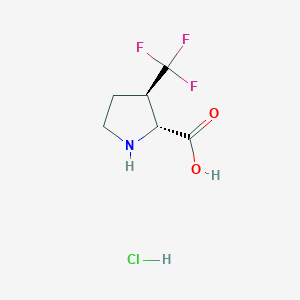

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

The compound is systematically named (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride , reflecting its stereochemical configuration and functional groups. Key identifiers include:

The IUPAC name emphasizes the (2R,3R) stereochemistry, trifluoromethyl substituent, and hydrochloride salt formation.

Historical Context in Fluorinated Amino Acid Research

Fluorinated amino acids emerged as critical tools in medicinal chemistry due to fluorine’s electronegativity and metabolic stability. The development of This compound aligns with efforts to engineer peptidomimetics and enzyme inhibitors with enhanced bioavailability and target selectivity. Early synthetic routes for fluorinated pyrrolidines focused on asymmetric catalysis and chiral auxiliaries, while recent advances leverage flow chemistry and photochemical methods.

Stereochemical Configuration and Absolute Stereochemistry

The (2R,3R) configuration defines the compound’s spatial arrangement, confirmed via X-ray crystallography and chiral HPLC. The trans relationship between the carboxylic acid and trifluoromethyl groups stabilizes a rigid pyrrolidine ring conformation, critical for binding interactions in biological systems. Stereochemical purity is achieved through enantioselective synthesis or resolution techniques, as racemic mixtures risk diminished activity.

Properties

IUPAC Name |

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHOUBODDGCOQF-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation via Ruthenium Catalysis

Catalytic System and Reaction Design

The asymmetric hydrogenation of prochiral dihydro-pyrrole intermediates represents a cornerstone method for synthesizing (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid derivatives. As detailed in US Patent 8,344,161B2, a ruthenium complex with a chiral diphosphine ligand—specifically [Ru(OAc)₂((R)-Me-BPE)]—enables the enantioselective reduction of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. The (R)-Me-BPE ligand induces the desired (2R,3R) configuration by coordinating to the prochiral carbon centers during hydrogen activation.

Hydrogenation Conditions and Workup

Reactions are conducted under high-pressure hydrogen (40 bar) in methanol at 30°C for 20 hours, achieving near-quantitative conversion. Post-hydrogenation, the ammonium salt of the product is isolated by evaporation, followed by alkaline extraction and acidification with HCl to precipitate the hydrochloride salt. This method yields >99.9% enantiomeric purity, as confirmed by chiral HPLC.

Table 1: Representative Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | [Ru(OAc)₂((R)-Me-BPE)] |

| Pressure (H₂) | 40 bar |

| Temperature | 30°C |

| Solvent | Methanol |

| Reaction Time | 20 hours |

| Enantiomeric Excess (ee) | >99.9% |

Chiral Pool Synthesis from Hydroxyproline Derivatives

Hydroxyproline as a Stereochemical Template

Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, derived from 4-trans-L-hydroxyproline, serves as a chiral starting material for stereoretentive synthesis. Thionyl chloride-mediated esterification in methanol at 45°C yields the methyl ester hydrochloride in 90% efficiency. Subsequent functionalization introduces the trifluoromethyl group while preserving the (2S,4R) configuration.

Trifluoromethylation and Stereochemical Adjustment

Nucleophilic trifluoromethylation at the 3-position is achieved using trifluoromethyltrimethylsilane (TMSCF₃) under Lewis acid catalysis. Epimerization at C3 is minimized by maintaining low temperatures (−78°C) and employing bulky bases like lithium hexamethyldisilazide (LiHMDS). Final hydrolysis of the methyl ester with aqueous NaOH and HCl quenching yields the target carboxylic acid hydrochloride.

Table 2: Chiral Pool Synthesis Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂, MeOH, 45°C | 90% |

| Trifluoromethylation | TMSCF₃, BF₃·OEt₂, −78°C | 65% |

| Ester Hydrolysis | NaOH (aq), HCl | 85% |

Cyclization Strategies for Pyrrolidine Ring Formation

Intramolecular Amination of Linear Precursors

Linear γ-amino-α,β-unsaturated esters undergo base-mediated cyclization to form the pyrrolidine core. For example, treatment of ethyl 4-(benzylamino)-2-(trifluoromethyl)but-2-enoate with potassium tert-butoxide in tetrahydrofuran (THF) induces 5-exo-trig cyclization, yielding the bicyclic intermediate. Acidic workup (HCl/MeOH) then generates the hydrochloride salt.

Stereochemical Control in Cyclization

Stereoselectivity in cyclization is governed by the geometry of the α,β-unsaturated ester. (Z)-configured substrates favor the (2R,3R) diastereomer due to minimized steric hindrance during ring closure. Catalytic asymmetric methods using chiral palladium complexes have been explored but remain less efficient than hydrogenation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-Carboxylic Acid Hydrochloride

| Method | Yield (%) | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Enantioselective Hydrogenation | 88 | >99.9 | 3 | High |

| Chiral Pool Synthesis | 49 | 98.5 | 5 | Moderate |

| Cyclization | 72 | 85.0 | 4 | Low |

The hydrogenation route excels in stereochemical control and scalability, whereas chiral pool synthesis offers modularity for analog development. Cyclization methods, while step-efficient, suffer from lower enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a promising candidate for pharmaceutical development due to its biological activities. Its applications include:

- Lead Compound Development : The unique structure allows it to serve as a lead compound for the development of new medications targeting various diseases. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and analgesic properties due to its pyrrolidine structure and the influence of the trifluoromethyl group on lipophilicity and pharmacokinetics.

- Drug Design : The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, making it an attractive candidate for drug design aimed at specific molecular targets such as enzymes or receptors .

Biochemical Research

In biochemical research, (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride serves multiple roles:

- Probe Compound : It is used as a biochemical probe to study enzyme mechanisms and other biological pathways involving pyrrolidine derivatives. Its interaction with biological systems can provide insights into metabolic processes and disease mechanisms.

- Pathway Analysis : The compound's stability and solubility make it suitable for various biological assays, allowing researchers to investigate its effects on cellular pathways and potential therapeutic applications.

Synthetic Chemistry

The compound is also valuable in synthetic chemistry:

- Building Block for Complex Molecules : It acts as a building block in the synthesis of more complex organic molecules. Its unique chemical properties facilitate the formation of various derivatives through oxidation, reduction, and substitution reactions .

- Intermediate for Agrochemicals : Beyond pharmaceuticals, it is utilized in the production of agrochemicals, demonstrating its versatility in industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pyrrolidine Derivatives

Key Observations:

- Trifluoromethyl vs. Fluorobenzyl : The target compound’s -CF₃ group (electron-withdrawing, lipophilic) contrasts with the 3-fluorobenzyl group in , which introduces aromatic bulk but less electronegativity. This may alter receptor binding kinetics.

- Stereochemical Impact : The (2S,3R) configuration in results in distinct optical rotations ([α] = +12.9° vs. target compound’s unreported values), highlighting stereochemistry’s role in molecular interactions.

Functional Group Influence on Bioactivity

While biological data for the target compound are absent, related compounds provide insights:

- Glutamate Receptor Targeting: The carboxypropyl and phenylmethyl derivatives in are designed for ionotropic glutamate receptors, implying that the carboxylic acid group and substituent bulk are critical for binding. The target compound’s -CF₃ group may enhance affinity through hydrophobic interactions.

- Trifluoromethylphenyl Ureido Group : The compound in incorporates a -CF₃ phenyl ureido moiety, which could improve proteolytic stability compared to simpler fluorinated analogues.

Biological Activity

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a trifluoromethyl group at the 3-position and a carboxylic acid functional group at the 2-position. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of drugs, making it a valuable pharmacophore in drug design.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Enzyme Inhibition

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on the reverse transcriptase enzyme, which is crucial in viral replication processes .

- Selectivity : The introduction of the trifluoromethyl group has been linked to increased selectivity for specific targets, enhancing its potential as a therapeutic agent .

Pharmacological Studies

Recent pharmacological evaluations indicate that this compound may have applications in treating conditions related to hypoxia and metabolic disorders due to its interaction with hypoxia-inducible factors (HIFs). The modulation of HIF pathways could lead to therapeutic benefits in diseases such as cancer .

Case Study 1: Inhibitory Activity on Reverse Transcriptase

A study focused on the structure-activity relationship (SAR) revealed that modifications at the pyrrolidine ring significantly affect the inhibitory potency against reverse transcriptase. The trifluoromethyl substitution was found to enhance binding affinity by stabilizing interactions with the enzyme .

Case Study 2: HIF Modulation

In another investigation, this compound was tested for its ability to stabilize HIF-1α under normoxic conditions. Results indicated that compounds with similar structural features could effectively modulate HIF pathways, suggesting potential applications in cancer therapy .

Q & A

Basic: What synthetic methodologies are most effective for preparing (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is enantiomeric purity maintained?

Answer:

The synthesis typically involves stereoselective trifluoromethylation of pyrrolidine precursors. Key steps include:

- Radical trifluoromethylation : Using CF₃I with radical initiators like AIBN under controlled conditions to introduce the trifluoromethyl group while preserving stereochemistry .

- Chiral resolution : Employing chiral catalysts or auxiliaries during cyclization to ensure the (2R,3R) configuration .

- Purification : Reverse-phase HPLC or recrystallization to isolate the desired enantiomer, with yields ranging from 39% to 60% depending on substituents .

- Characterization : Specific optical rotation (e.g., [α]²⁵₅₈₉ = +12.9° to +18.3°) and chiral HPLC confirm enantiopurity, while LCMS (e.g., m/z = 202.1 [M+H]⁺) and ¹H/¹³C NMR validate structural integrity .

Advanced: How does the trifluoromethyl group impact the compound’s bioactivity in ionotropic glutamate receptor modulation?

Answer:

The -CF₃ group enhances steric bulk and electron-withdrawing effects, altering receptor binding kinetics:

- Steric effects : The -CF₃ group occupies hydrophobic pockets in receptor binding sites, as observed in analogues with 3-phenylpropyl substituents .

- Electronic modulation : Trifluoromethylation increases acidity of adjacent protons, stabilizing hydrogen bonds with glutamate receptor residues (e.g., GluN2A subunits) .

- Comparative studies : Non-CF₃ analogues show reduced binding affinity (e.g., IC₅₀ values 2–5× higher) in electrophysiological assays, highlighting the group’s role in potency .

Basic: What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Answer:

- LCMS/HRMS : Confirms molecular weight (e.g., m/z = 202.1 [M+H]⁺) and purity (>95%) .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.53 ppm for pyrrolidine protons) and detects diastereomeric impurities .

- Specific rotation : Optical rotation measurements ([α]²⁵₅₈₉) validate enantiomeric excess (>98% ee) .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Answer:

- Optimized reaction conditions : Lowering temperatures during trifluoromethylation (0°C) minimizes side reactions, improving yields by 15–20% .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prevents undesired cyclization or oxidation .

- Catalyst screening : Transition-metal catalysts (e.g., RuCl₃) enhance oxidation efficiency in intermediate steps (e.g., converting alcohols to carboxylic acids) .

- Purification : Scaling preparative HPLC or switching to ion-exchange resins reduces losses during final isolation .

Advanced: How can researchers evaluate the in vivo efficacy of this compound for neurological applications?

Answer:

- Rodent models : Test anticonvulsant or neuroprotective effects in kainate-induced seizure models, monitoring behavioral endpoints (e.g., seizure latency) .

- Pharmacokinetics : Assess blood-brain barrier penetration via LCMS quantification in cerebrospinal fluid after intravenous administration .

- Receptor occupancy : Use radiolabeled analogues (e.g., ¹⁸F-tagged) in PET imaging to measure target engagement in vivo .

- Toxicity profiling : Evaluate hepatic and renal function markers (ALT, BUN) in repeated-dose studies to establish safety margins .

Basic: What are common impurities in the synthesis of this compound, and how are they controlled?

Answer:

- Diastereomers : Arise from incomplete stereochemical control during cyclization. Mitigated via chiral chromatography or crystallization .

- Acid degradation products : Hydrolysis of the pyrrolidine ring under acidic conditions detected via LCMS (m/z = 184.1, indicative of decarboxylation). Controlled by optimizing TFA deprotection time (<2 hours) .

- Residual solvents : GC-MS monitors DCM or THF levels, ensuring compliance with ICH limits (<600 ppm) .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

- Absorption : The (2R,3R) configuration enhances solubility (log P = -0.3 vs. -1.2 for (2S,3S)) due to favorable hydrogen bonding with water .

- Metabolism : CYP3A4 preferentially oxidizes the (2R) isomer, leading to faster clearance (t₁/₂ = 2.1 hrs vs. 4.8 hrs for (2S)) in hepatic microsome assays .

- Tissue distribution : The (3R) substituent increases brain-to-plasma ratio (0.8 vs. 0.3 for (3S)) in rodent studies, attributed to enhanced passive diffusion .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina simulates binding to NMDA receptors, identifying key interactions (e.g., Arg499 hydrogen bonding with carboxylic acid) .

- MD simulations : GROMACS models reveal stability of the -CF₃ group in hydrophobic pockets over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to guide analogue design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.